Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
Overview
Description
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate is a chemical compound with the molecular formula C11H8ClFN2O2 and a molecular weight of 254.64 g/mol . This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
The exact mode of action of This compound The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research .
Biochemical Pathways
The biochemical pathways affected by This compound As the targets and mode of action are identified, the downstream effects on biochemical pathways will become clearer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate typically involves the reaction of 4-chloro-7-fluoroquinazoline with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Major Products Formed
Nucleophilic substitution: Substituted quinazolines with various functional groups depending on the nucleophile used.
Hydrolysis: 4-chloro-7-fluoroquinazoline-2-carboxylic acid.
Scientific Research Applications
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate has several applications in scientific research:
Medicinal chemistry: It serves as a precursor for the synthesis of biologically active quinazoline derivatives with potential anticancer, antimicrobial, and anti-inflammatory properties.
Chemical biology: The compound is used in the development of molecular probes and inhibitors targeting specific enzymes and receptors.
Material science: It is employed in the synthesis of functional materials with applications in organic electronics and photonics.
Comparison with Similar Compounds
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate can be compared with other quinazoline derivatives, such as:
- Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate
- Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate
- Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate
Uniqueness
The presence of both chlorine and fluorine atoms in this compound imparts unique electronic and steric properties, enhancing its reactivity and biological activity compared to other quinazoline derivatives .
Properties
IUPAC Name |
ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c1-2-17-11(16)10-14-8-5-6(13)3-4-7(8)9(12)15-10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGMUJVHGFYKJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC(=C2)F)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671244 | |
Record name | Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189106-02-2 | |
Record name | Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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